molecular formula C24H25NO2 B12617336 (2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine CAS No. 920799-37-7

(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine

Cat. No.: B12617336
CAS No.: 920799-37-7
M. Wt: 359.5 g/mol
InChI Key: UFZWHZBVXCKIRM-XMMPIXPASA-N
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Description

(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine is a chemical compound belonging to the class of substituted phenylmorpholines. These compounds are derivatives of phenylmorpholine and are known for their diverse pharmacological activities, including stimulant effects and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine typically involves the reaction of 4-benzyloxybenzaldehyde with (S)-phenylalaninol under specific conditions. The reaction proceeds through a series of steps including condensation, cyclization, and reduction. Common reagents used in this synthesis include sodium borohydride for reduction and various catalysts to facilitate the cyclization process .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential effects on neurotransmitter release and receptor binding.

    Medicine: Explored for its stimulant properties and potential use in treating conditions like ADHD and narcolepsy.

Mechanism of Action

The mechanism of action of (2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine involves its interaction with monoamine neurotransmitter systems. It acts as a releaser of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and mood elevation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenylmorpholine derivatives. Its benzyloxy group, in particular, may influence its binding affinity and selectivity for various neurotransmitter receptors .

Biological Activity

(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzyl and benzyloxy substitution, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22NO2\text{C}_{18}\text{H}_{22}\text{N}\text{O}_2

This structure includes a morpholine ring, a benzyl group, and a benzyloxy group, which are critical for its biological activity.

Inhibition of Monoamine Oxidases

Recent studies have highlighted the compound's inhibitory effects on human monoamine oxidases (hMAOs), particularly hMAO-B. The benzyloxy and benzyl groups appear to enhance binding affinity and selectivity towards hMAO-B, which is significant in the context of neurodegenerative diseases like Parkinson's disease. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating potent inhibition .

Biological Activity Overview

Activity Description
hMAO-B Inhibition Strong reversible inhibitors with IC50 values as low as 0.067 μM for structurally similar compounds .
CNS Bioavailability High permeability across the blood-brain barrier (BBB), with PAMPA Pe values exceeding 4.0×106cm s4.0\times 10^{-6}\text{cm s} .
Antidiabetic Potential Morpholine derivatives show significant inhibition of α-glucosidases, suggesting antidiabetic applications .

Study on hMAO Inhibition

A study evaluated various benzyloxy-substituted chalcones for their inhibitory effects on hMAO isoforms. The results indicated that compounds structurally related to this compound exhibited selective inhibition of hMAO-B over hMAO-A, with significant implications for treating disorders involving dopamine metabolism .

Antidiabetic Activity

Another investigation focused on morpholine derivatives, including those with benzyloxy substitutions. These compounds were tested for their ability to inhibit α-glucosidases from various sources. The findings revealed that certain derivatives showed promising activity, indicating potential for development as antidiabetic agents .

Properties

CAS No.

920799-37-7

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

(2S)-4-benzyl-2-(4-phenylmethoxyphenyl)morpholine

InChI

InChI=1S/C24H25NO2/c1-3-7-20(8-4-1)17-25-15-16-26-24(18-25)22-11-13-23(14-12-22)27-19-21-9-5-2-6-10-21/h1-14,24H,15-19H2/t24-/m1/s1

InChI Key

UFZWHZBVXCKIRM-XMMPIXPASA-N

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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